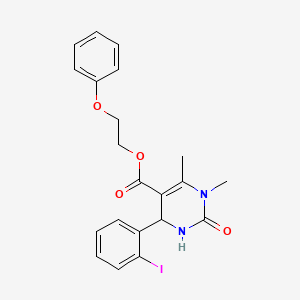

2-Phenoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

2-Phenoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds known for diverse pharmacological activities, including enzyme inhibition and antitumor effects . Its structure features a 2-iodophenyl substituent at the C4 position, a 1,6-dimethyl backbone, and a phenoxyethyl ester group at C3.

Properties

IUPAC Name |

2-phenoxyethyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21IN2O4/c1-14-18(20(25)28-13-12-27-15-8-4-3-5-9-15)19(23-21(26)24(14)2)16-10-6-7-11-17(16)22/h3-11,19H,12-13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOBMNNUIWFUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Phenoxyethyl Intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.

Iodination: The phenoxyethyl intermediate is then iodinated using iodine and a suitable oxidizing agent to introduce the iodophenyl group.

Cyclization: The iodinated intermediate undergoes cyclization with urea and an appropriate aldehyde under acidic conditions to form the tetrahydropyrimidine core.

Esterification: Finally, the carboxylate group is introduced through esterification with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-Phenoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 301323-12-6) is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. The presence of the iodophenyl group in this compound suggests potential activity against various cancer cell lines due to its ability to interact with cellular targets involved in proliferation and apoptosis .

- Antimicrobial Properties : Compounds similar to this structure have shown promising antimicrobial activity. The phenoxyethyl group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against bacterial strains .

- Enzyme Inhibition : The tetrahydropyrimidine core is known for its ability to inhibit certain enzymes, which can be harnessed for therapeutic purposes, particularly in the treatment of metabolic disorders .

Material Sciences

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength. Its unique structure allows for incorporation into various polymer matrices .

- Coating Applications : Due to its chemical stability and potential for functionalization, it can serve as a precursor for coatings that require resistance to environmental degradation .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of several tetrahydropyrimidine derivatives, including 2-Phenoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

In a comparative study of various phenoxyethyl derivatives against Gram-positive and Gram-negative bacteria, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the iodophenyl group can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Electronic Effects :

- Electron-withdrawing groups (e.g., CF3, I) at C4 enhance enzyme inhibition. For example, the 4-CF3-phenyl derivative shows 73.6% inhibition at 100 µM . The iodine in the target compound may similarly improve binding affinity through halogen bonding.

- Ortho-substituents (e.g., 2-F-phenyl) increase thermal stability, as seen in the decomposition temperature of 216–220°C for the 2-F-thioxo analogue .

Oxo vs. Thioxo Derivatives :

- Thioxo (C=S) derivatives exhibit distinct antioxidant properties. For instance, ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-... shows significant DPPH scavenging (IC50: 0.6 mg/mL) , whereas oxo (C=O) derivatives are more associated with enzyme inhibition .

Biological Activity

2-Phenoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound ID: 1781-2049) is a synthetic compound belonging to the tetrahydropyrimidine class, characterized by its unique molecular structure and potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 492.31 g/mol |

| Molecular Formula | C21H21I N2O4 |

| LogP | 3.7529 |

| Polar Surface Area | 55.869 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance the activity against various bacterial strains. The presence of the phenoxyethyl and iodophenyl groups in this compound may contribute to its efficacy against pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. For example, tetrahydropyrimidines have been studied for their role as inhibitors of HIV integrase. Similar compounds have shown IC50 values in the low micromolar range against this target enzyme, indicating that this compound may also possess inhibitory activity against viral enzymes or other relevant targets in disease pathways.

Case Studies and Research Findings

- HIV Integrase Inhibition : A related study evaluated N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for their inhibitory effects on HIV integrase. The most potent derivative exhibited an IC50 of 0.65 µM, demonstrating the potential for structural analogs of this compound to inhibit viral replication pathways effectively .

- Antimicrobial Studies : Several studies have reported the synthesis and evaluation of tetrahydropyrimidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies highlight the significance of substituent groups on biological activity and suggest that modifications can lead to enhanced antimicrobial efficacy .

- Cancer Cell Line Testing : Preliminary assays on similar compounds showed promising results in inhibiting growth in various cancer cell lines. The mechanism of action often involves apoptosis induction through mitochondrial pathways or inhibition of cell cycle progression .

Q & A

Basic: What synthetic strategies are typically employed for preparing this tetrahydropyrimidine derivative?

Answer:

The synthesis of this compound likely follows multi-step protocols common to dihydropyrimidine derivatives. Key steps include:

- Biginelli-like cyclocondensation : Combining substituted aldehydes (e.g., 2-iodobenzaldehyde), β-keto esters, and urea/thiourea derivatives under acidic conditions to form the tetrahydropyrimidine core .

- Solvent optimization : Polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) are often used to enhance reaction efficiency, with temperature control (60–100°C) to prevent intermediate decomposition .

- Post-synthetic modifications : Phenoxyethyl esterification at the 5-carboxylate position via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .

Advanced: How can regioselectivity challenges during cyclization be addressed to minimize by-products?

Answer:

Regioselectivity in tetrahydropyrimidine formation is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., iodo in 2-iodophenyl) direct cyclization to the 4-position of the pyrimidine ring. Computational modeling (DFT) can predict regiochemical outcomes .

- Catalytic systems : Lewis acids (e.g., ZnCl₂) or ionic liquids improve reaction specificity by stabilizing transition states, reducing side reactions like open-chain intermediates .

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., 60°C) favor kinetic products, while prolonged heating may shift equilibrium toward thermodynamically stable regioisomers .

Basic: What analytical methods are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., 2-iodophenyl protons at δ 7.3–8.1 ppm; methyl groups at δ 1.2–2.5 ppm). 2D NMR (COSY, NOESY) confirms spatial arrangements .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous compounds with monoclinic systems (e.g., P2₁/c space group, β = 114.4°) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at λ = 254 nm .

Advanced: How does the 2-iodophenyl substituent influence biological target engagement?

Answer:

- Steric and electronic effects : The bulky iodophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while iodine’s electronegativity modulates electron density in the pyrimidine ring, affecting hydrogen-bonding interactions .

- In vitro assays : Competitive inhibition studies (e.g., IC₅₀ determination against COX-2 or EGFR kinases) paired with molecular docking (AutoDock Vina) can validate structure-activity relationships .

- Comparative studies : Replace iodine with other halogens (Cl, Br) to assess potency trends, as seen in related dihydropyrimidines .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers or acids to prevent decomposition .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste under local regulations .

Advanced: How can conflicting solubility/stability data be resolved experimentally?

Answer:

- Solvent screening : Use a standardized shake-flask method across solvents (e.g., DMSO, ethanol, water) with UV-Vis quantification (λmax = 280 nm) .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C common for similar esters) and identify degradation products via GC-MS .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC and crystallinity via PXRD .

Basic: What computational tools aid in predicting this compound’s reactivity?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMSO) .

Advanced: What strategies mitigate iodine dissociation during catalytic applications?

Answer:

- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) ethers at sensitive positions to stabilize the iodophenyl moiety during reactions .

- Low-temperature catalysis : Perform coupling reactions (e.g., Suzuki-Miyaura) at 0–25°C to minimize C-I bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.